Cas no 1368103-91-6 (4-Methanesulfonylpyrimidin-2-amine)

4-Methanesulfonylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 1368103-91-6
- NS-01418
- EN300-748899
- 4-methanesulfonylpyrimidin-2-amine
- AKOS016362436
- 4-methylsulfonylpyrimidin-2-amine
- 4-Methanesulfonylpyrimidin-2-amine
-
- インチ: 1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
- InChIKey: OCHBVSHNMNOIBB-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CN=C(N)N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 173.02589765g/mol
- どういたいしつりょう: 173.02589765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
4-Methanesulfonylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-748899-0.05g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.05g |
$259.0 | 2024-05-23 | |
Enamine | EN300-748899-0.1g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.1g |
$386.0 | 2024-05-23 | |
Enamine | EN300-748899-5.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 5.0g |
$3231.0 | 2024-05-23 | |
Enamine | EN300-748899-2.5g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 2.5g |
$2185.0 | 2024-05-23 | |
Enamine | EN300-748899-10.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 10.0g |
$4791.0 | 2024-05-23 | |
Enamine | EN300-748899-0.25g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.25g |
$552.0 | 2024-05-23 | |
Enamine | EN300-748899-0.5g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 0.5g |
$870.0 | 2024-05-23 | |
Enamine | EN300-748899-1.0g |
4-methanesulfonylpyrimidin-2-amine |
1368103-91-6 | 95% | 1.0g |
$1113.0 | 2024-05-23 |
4-Methanesulfonylpyrimidin-2-amine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-Methanesulfonylpyrimidin-2-amineに関する追加情報
Introduction to 4-Methanesulfonylpyrimidin-2-amine (CAS No. 1368103-91-6)
4-Methanesulfonylpyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1368103-91-6, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic amine features a pyrimidine core substituted with a methanesulfonyl group at the 4-position and an amine group at the 2-position, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural attributes of 4-Methanesulfonylpyrimidin-2-amine contribute to its utility in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. The presence of both electron-withdrawing and nucleophilic functional groups allows for diverse chemical modifications, enabling the design of compounds with tailored pharmacokinetic and pharmacodynamic properties.
In recent years, 4-Methanesulfonylpyrimidin-2-amine has garnered attention for its role in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), a family of enzymes implicated in autoimmune disorders such as rheumatoid arthritis. The methanesulfonyl group enhances binding affinity by forming hydrogen bonds and dipole-dipole interactions with target proteins, while the pyrimidine ring provides steric hindrance to improve selectivity.
Moreover, 4-Methanesulfonylpyrimidin-2-amine has been investigated as a precursor in the development of antiviral agents. Pyrimidine derivatives are well-documented for their antiviral properties, particularly against viruses that rely on RNA-dependent RNA polymerases. Researchers have leveraged the scaffold of 4-Methanesulfonylpyrimidin-2-amine to design molecules that mimic natural nucleosides, thereby inhibiting viral replication. Preliminary studies suggest that certain analogs exhibit potent activity against herpesviruses and flaviviruses, holding promise for future therapeutic applications.
The synthetic pathways involving 4-Methanesulfonylpyrimidin-2-amine are also noteworthy. One common approach involves the reaction of 2-amino-pyrimidine with methanesulfonyl chloride under controlled conditions, yielding the desired product with high regioselectivity. Advances in catalytic methods have further refined these reactions, reducing byproducts and improving yields. Such improvements are crucial for large-scale production and ensure cost-effectiveness in pharmaceutical manufacturing.
From a biochemical perspective, 4-Methanesulfonylpyrimidin-2-amine serves as a valuable tool for studying enzyme mechanisms. Its ability to act as a substrate or inhibitor for various enzymes allows researchers to probe catalytic residues and binding pockets. This has been particularly useful in understanding metalloproteinases, where the pyrimidine ring can coordinate with metal ions essential for enzymatic activity. Insights gained from such studies can accelerate the discovery of novel enzyme inhibitors with therapeutic potential.
The pharmacological profile of 4-Methanesulfonylpyrimidin-2-amine derivatives is another area of active investigation. Structural modifications can fine-tune solubility, metabolic stability, and cell permeability—key factors determining drug efficacy and safety. Computational modeling techniques, such as molecular docking and quantum mechanics simulations, have been employed to predict how different substitutions will impact binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
In clinical trials, compounds derived from 4-Methanesulfonylpyrimidin-2-amine have demonstrated encouraging results in preclinical models of cancer and inflammation. For example, a series of JAK inhibitors based on this scaffold showed significant suppression of pro-inflammatory cytokine production in animal models of rheumatoid arthritis. While human trials are still underway, these findings underscore the compound's potential as a lead molecule for next-generation therapeutics.
The versatility of 4-Methanesulfonylpyrimidin-2-amine extends beyond its applications in drug discovery. It serves as a building block for agrochemicals, where pyrimidine-based compounds are used as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. This dual utility highlights the broad industrial relevance of this compound.
Future directions in research may explore green chemistry approaches to synthesize 4-Methanesulfonylpyrimidin-2-amine, minimizing environmental impact while maintaining high efficiency. Biocatalytic methods using engineered enzymes could offer sustainable alternatives to traditional chemical synthesis. Additionally, exploring its role in emerging fields such as epigenetics—where pyrimidine derivatives modulate gene expression—could open new therapeutic avenues.
In summary,4-Methanesulfonylpyrimidin-2-amine (CAS No. 1368103-91-6) is a multifaceted compound with profound implications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for designing molecules that address critical unmet medical needs. As research progresses,this compound will likely continue to play a pivotal role in advancing both academic science and industrial applications.
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